molecular formula C8H14N2 B124483 1-Methyl-3-t-butylpyrazole CAS No. 141665-16-9

1-Methyl-3-t-butylpyrazole

Cat. No.: B124483
CAS No.: 141665-16-9
M. Wt: 138.21 g/mol
InChI Key: LWFMELWSMBFNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Chemical Research

The prominence of pyrazole scaffolds in contemporary chemical research stems from their diverse applications and inherent structural advantages. benthamdirect.comresearchgate.netnih.gov

First synthesized in the late 19th century, pyrazole is a five-membered heterocyclic compound with two nitrogen atoms that has become a cornerstone of heterocyclic chemistry. numberanalytics.comwisdomlib.org Its unique structure and reactivity allow it to serve as a building block for a wide array of more complex heterocyclic systems. numberanalytics.comscirp.org Pyrazoles are integral to advancements in medicinal chemistry, agrochemicals, and materials science. researchgate.netnumberanalytics.comwisdomlib.org The ability of the pyrazole ring to participate in various chemical reactions, including condensation, cyclization, and substitution, underscores its importance and sustained research interest. numberanalytics.com

Pyrazoles are considered "privileged structures" in medicinal chemistry, a designation for molecular frameworks that can bind to multiple biological targets with high affinity. benthamdirect.comresearchgate.netresearchgate.netmdpi.com This versatility has led to the incorporation of the pyrazole moiety into numerous FDA-approved drugs for treating a range of conditions, including inflammation, cancer, and viral infections. benthamdirect.comnih.govbohrium.com The synthetic accessibility and favorable drug-like properties of pyrazoles further enhance their status as a privileged scaffold in drug discovery and development. mdpi.comnih.gov Their application extends to materials science, where they are used in the development of luminescent materials, liquid crystals, and organic light-emitting diodes (OLEDs). nih.gov

Rationale for Focused Investigation of 1-Methyl-3-t-butylpyrazole

The specific substitution pattern of this compound imparts distinct properties that make it a compound of particular interest for synthetic and medicinal chemists.

This compound is characterized by a methyl group at the N1 position and a sterically demanding tert-butyl group at the C3 position of the pyrazole ring. This arrangement presents both opportunities and challenges in synthesis. The bulky tert-butyl group can influence the regioselectivity of further functionalization, directing reactions to other positions on the ring.

The synthesis of this compound can be approached through several routes. One common method involves the alkylation of 3-tert-butyl-1H-pyrazole with a methylating agent. Another strategy is the reaction of alkyl or halomethyl 2-chlorovinyl ketones with tert-butylhydrazine (B1221602), which can lead to a mixture of 1,3- and 1,5-disubstituted pyrazoles. researchgate.net The reaction conditions can be tuned to favor the formation of the desired 1,3-isomer. A solvent-free approach involves heating a mixture of 2,2,6,6-tetramethylheptane-3,5-dione (B73088) and methylhydrazine hydrate.

PropertyValue
IUPAC Name 3-tert-butyl-1-methyl-1H-pyrazole
Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
CAS Number 141665-16-9

Table 1: Chemical and Physical Properties of this compound.

The distinct structural characteristics of this compound suggest its utility in several areas of chemical research. The presence of the bulky t-butyl group can enhance the lipophilicity of molecules containing this moiety, a property that can be advantageous in the design of bioactive compounds.

In medicinal chemistry, the 1-methyl-3-tert-butylpyrazole scaffold has been explored as a component of inhibitors for enzymes such as cruzain, a cysteine protease from Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net The pyrazole moiety can act as a key interaction point within the enzyme's active site.

Furthermore, this compound serves as a valuable building block in organic synthesis. Its defined substitution pattern allows for the regioselective introduction of other functional groups, leading to the creation of a diverse library of more complex pyrazole derivatives for various applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2,3)7-5-6-10(4)9-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFMELWSMBFNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161787
Record name 1-Methyl-3-t-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141665-16-9
Record name 1-Methyl-3-t-butylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141665169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-t-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Methyl 3 T Butylpyrazole and Its Derivatives

Strategic Approaches to Pyrazole (B372694) Core Construction

The formation of the pyrazole ring is the cornerstone of synthesizing 1-methyl-3-t-butylpyrazole. Various synthetic strategies have been developed to achieve this, each with its own advantages in terms of efficiency, availability of starting materials, and control over the final structure.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.gov For the synthesis of this compound, this typically involves the reaction of a β-dicarbonyl compound bearing a tert-butyl group with methylhydrazine.

A key precursor for this synthesis is 4,4-dimethyl-3-oxopentanenitrile, also known as pivaloylacetonitrile. The reaction of this β-ketonitrile with methylhydrazine leads to the formation of the pyrazole ring. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. This method is foundational and has been adapted in various ways to improve yield and regioselectivity.

A common route to derivatives of this compound involves the synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. orgsyn.org This key intermediate is prepared by the cyclocondensation of tert-butylhydrazine (B1221602) with 3-aminocrotononitrile. orgsyn.org This amino-substituted pyrazole can then be further modified to produce a range of derivatives.

Reactant 1Reactant 2ProductReference
4,4-dimethyl-3-oxopentanenitrileMethylhydrazineThis compoundGeneral Method
tert-Butylhydrazine hydrochloride3-Aminocrotononitrile3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine orgsyn.org

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. nih.gov In the context of pyrazole synthesis, MCRs can be designed to form the 1,3-dicarbonyl precursor in situ, which then reacts with a hydrazine to form the pyrazole ring.

For instance, a three-component reaction could involve an aldehyde, a ketone, and methylhydrazine. While specific examples for this compound are not extensively detailed in the literature, the general principle involves the initial formation of an α,β-unsaturated carbonyl compound from the aldehyde and ketone, which then undergoes a Michael addition-cyclization sequence with methylhydrazine to afford the pyrazole. This approach offers a convergent and efficient route to highly substituted pyrazoles.

Another MCR approach involves the use of ionic liquids as catalysts, which can facilitate the reaction of aldehydes, pyrazolones, and malononitrile (B47326) to form pyranopyrazole derivatives under solvent-free conditions. jsynthchem.com While not directly yielding this compound, this highlights the versatility of MCRs in constructing complex heterocyclic systems based on the pyrazole core.

1,3-Dipolar Cycloaddition Pathways

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction typically involves a 1,3-dipole, such as a nitrile imine, and a dipolarophile, which is usually an alkyne or an alkene.

In the synthesis of pyrazoles, nitrile imines, which can be generated in situ from hydrazonyl halides, react with alkynes in a [3+2] cycloaddition to form the pyrazole ring. nih.gov To synthesize a 1,3,5-trisubstituted pyrazole, a substituted nitrile imine would be reacted with a terminal alkyne. This method offers a high degree of control over the substitution pattern of the resulting pyrazole. While a direct application of this method for the synthesis of this compound is not prominently reported, the general strategy is adaptable. For example, a nitrile imine bearing a tert-butyl group could be reacted with propyne (B1212725) to potentially yield the desired product, although regioselectivity would be a key consideration.

Regioselective Synthesis of Pyrazole Isomers

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles, such as this compound, from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential formation of two regioisomers. For instance, the reaction of 4,4-dimethyl-3-oxopentanoylbenzene with methylhydrazine could yield both 1-methyl-3-t-butyl-5-phenylpyrazole and 1-methyl-5-t-butyl-3-phenylpyrazole. Controlling the regioselectivity of this reaction is therefore of paramount importance.

Control of Regioselectivity through Reaction Conditions and Reactants

The regiochemical outcome of the cyclocondensation reaction can be influenced by several factors, including the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Steric and Electronic Effects: The steric bulk of the substituents on the 1,3-dicarbonyl precursor can direct the initial nucleophilic attack of the substituted hydrazine. In the case of a precursor with a bulky tert-butyl group and a less hindered group, the less substituted nitrogen of methylhydrazine (NH2) is more likely to attack the carbonyl carbon adjacent to the less bulky substituent, while the more substituted nitrogen (NHMe) attacks the carbonyl carbon adjacent to the bulky tert-butyl group. This can favor the formation of the 1,3-disubstituted isomer.

Reaction Solvent: The choice of solvent can have a profound impact on the regioselectivity of pyrazole formation. Studies have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can significantly improve the regioselectivity in the reaction of unsymmetrical 1,3-diketones with methylhydrazine. wipo.int These solvents, through their unique hydrogen-bonding properties, can preferentially activate one of the carbonyl groups of the diketone, thereby directing the nucleophilic attack of the hydrazine and favoring the formation of one regioisomer over the other. wipo.int

SolventRegioisomeric Ratio (1,3-isomer : 1,5-isomer)Reference
EthanolOften results in mixtures wipo.int
2,2,2-Trifluoroethanol (TFE)Improved selectivity for the 1,3-isomer wipo.int
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High selectivity for the 1,3-isomer wipo.int

Isolation and Purification Techniques for Regioisomers

When a mixture of regioisomers is formed, effective separation techniques are crucial to obtain the desired pure compound. The physical and chemical properties of the isomers, which are often very similar, can make this separation challenging.

Chromatography: Column chromatography is a widely used and effective method for the separation of pyrazole regioisomers. mdpi.comnih.gov The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving good separation. The polarity difference between the isomers, although often slight, can be exploited for their differential elution from the column. For example, in the purification of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, a derivative of the target compound, column chromatography on silica gel with dichloromethane (B109758) as the eluent was successfully employed. mdpi.com

Distillation: For isomers with sufficiently different boiling points, fractional distillation can be an effective separation method. rsc.org The separation of 1,3-dimethylpyrazole (B29720) and 1,5-dimethylpyrazole (B184060) has been achieved by rectification, indicating that for some pyrazole isomers, this technique is viable. rsc.org Given the potential difference in boiling points between this compound and its 1-methyl-5-t-butyl isomer due to the different placement of the bulky tert-butyl group, fractional distillation under reduced pressure could be a suitable method for their separation on a larger scale.

Crystallization: If one of the regioisomers is a solid and can be selectively crystallized from a suitable solvent system, fractional crystallization can be an efficient purification method. This technique relies on the differences in solubility of the isomers at a given temperature.

Recent Advances in Pyrazole Synthesis for Enhanced Efficiency

The synthesis of pyrazole derivatives, including this compound, has been significantly advanced by the adoption of modern technologies that enhance efficiency, reduce environmental impact, and improve safety. These methodologies represent a shift from traditional batch processing towards more controlled and sustainable synthetic routes.

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has become a powerful alternative to conventional batch methods for synthesizing pyrazoles, offering better control over reaction parameters, enhanced safety, and efficient scalability. mdpi.comnih.gov This technology facilitates the integration of synthesis, purification, and analysis, which can accelerate the optimization of reaction conditions. galchimia.com The use of continuous-flow systems allows for reactions to be performed faster and more cleanly, with improved reproducibility. galchimia.com

In a notable application, a two-stage flow synthesis was developed to produce substituted pyrazoles from acetophenones. The process involves an initial condensation with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, followed by a second condensation with hydrazine to yield the pyrazole. galchimia.com This method has proven to be a general, high-yielding approach applicable to a wide range of substrates. galchimia.com Another example is the continuous-flow 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane. mdpi.com

The advantages of flow chemistry are particularly evident in the synthesis of highly functionalized pyrazoles. A modular continuous flow "assembly line" has been developed for the rapid synthesis of fluorinated pyrazoles and pyrazolines. nih.gov This system uses sequential reactor coils to mediate diazoalkane formation and subsequent [3+2] cycloaddition, enabling the telescoped synthesis of complex molecules. nih.gov The ability to operate at temperatures above the solvent's atmospheric boiling point enhances reaction kinetics and, in some cases, eliminates the need for catalysts. nih.gov

Flow Chemistry Method Reactants Key Features Outcome
Two-stage synthesis galchimia.comAcetophenones, DMADMF, HydrazineTandem reaction in connected stainless-steel coil and glass mixer-chip.High-yielding synthesis of a library of pyrazoles.
1,3-dipolar cycloaddition mdpi.comTerminal alkynes, TrimethylsilyldiazomethaneContinuous-flow setup.Good to very good yields with excellent regioselectivity.
Assembly line synthesis nih.govFluorinated amines, tBuONO, Alkenes/AlkynesModular, multi-step synthesis with sequential reactor modules.Rapid and divergent synthesis of highly functionalized fluorinated pyrazoles.

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are non-traditional energy sources that have revolutionized pyrazole synthesis by offering significant advantages over conventional heating methods. eurekaselect.combenthamdirect.com These techniques often lead to dramatically reduced reaction times, higher yields, and improved product purity, aligning with the principles of green chemistry. eurekaselect.comacs.org

Microwave-assisted synthesis has been widely employed due to its efficiency in reducing reaction times while maintaining moderate temperatures. rsc.org It allows for the use of less solvent and can improve selectivity and thermal stability. eurekaselect.com For instance, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines under microwave irradiation and solvent-free conditions produced pyrazole derivatives with better yields and shorter reaction times compared to conventional methods. researchgate.net Another study demonstrated the microwave-assisted synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones and α,β-unsaturated carbonyl compounds, achieving high yields in short reaction times. mdpi.com

Ultrasound-assisted synthesis , or sonication, is another effective green methodology. nih.gov It enhances reaction rates through acoustic cavitation and is particularly useful for processes requiring milder conditions. rsc.orgnih.gov Ultrasound has been successfully used in the one-pot, two-step synthesis of pyrazoline-based compounds. nih.gov This method is also employed to enhance extraction processes without the need for solvents. eurekaselect.combenthamdirect.com The synthesis of tetrazole-based pyrazolines and isoxazolines has been efficiently achieved using ultrasonic irradiation, resulting in excellent yields of potential anticancer agents. nih.gov

Technique Reaction Type Advantages Example Application
Microwave Irradiation acs.orgrsc.orgCyclocondensationReduced reaction times, higher yields, less solvent, better selectivity. eurekaselect.comresearchgate.netSynthesis of pyrazole and oxadiazole hybrids (reaction time reduced from 7-9 hours to 9-10 minutes). acs.org
Ultrasound Irradiation nih.govresearchgate.netCyclocondensationMilder conditions, accelerated reaction rates, high yields. rsc.orgmdpi.comSynthesis of pyrazoline derivatives as potential RAGE antagonists. nih.gov

Solvent-Free Methodologies

Solvent-free synthesis is a key principle of green chemistry that offers significant environmental and economic benefits. tandfonline.com By eliminating the solvent, these methods can lead to higher productivity, decreased reaction times, and simplified work-up procedures. ias.ac.injetir.org

Several studies have demonstrated the effectiveness of solvent-free conditions for pyrazole synthesis. One approach involves the four-component reaction of benzaldehydes, ethyl acetoacetate, hydrazine hydrate, and malononitrile using an acidic ionic liquid as a reusable catalyst. ias.ac.in This method produces dihydropyrano[2,3-c]pyrazole derivatives in high yields with short reaction times. ias.ac.in Similarly, the synthesis of pyrazole derivatives has been achieved at room temperature in the presence of tetrabutylammonium (B224687) bromide, an organic ionic salt, yielding products in the 75-86% range. tandfonline.com

Microwave irradiation is often combined with solvent-free conditions to further enhance reaction efficiency. researchgate.net The reaction between hydrazides and 1,3-diketones is a common route to N-acyl pyrazoles that can be conducted without solvents, often catalyzed by Lewis or Brønsted acids. nih.gov The Corradi group successfully synthesized 3,5-disubstituted-1H-pyrazoles via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under combined microwave and solvent-free conditions. mdpi.com

Synthesis of Precursors and Functionalized this compound Derivatives

The synthesis of specifically substituted pyrazoles, such as this compound, often relies on the preparation of key precursors that can be further modified. The introduction of functional groups at specific positions on the pyrazole ring is crucial for developing derivatives with desired properties.

Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and Related Intermediates

3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is a critical intermediate for the synthesis of various functionalized this compound derivatives. mdpi.comproquest.comproquest.com This 5-aminopyrazole is extensively used as a template for preparing a variety of bicyclic N-heterocycles. proquest.com

The synthesis of this precursor has been reported in several studies, often following established procedures. mdpi.comproquest.commdpi.commdpi.com It serves as the starting material for numerous subsequent reactions. For example, it can undergo a condensation reaction with aldehydes, such as 2-pyridinecarboxaldehyde (B72084) or p-methoxybenzaldehyde, to form N-pyrazolyl imines. proquest.comproquest.comresearchgate.net The reaction with 2-pyridinecarboxaldehyde is performed in methanol (B129727) at ambient temperature using magnesium sulfate (B86663) as a drying agent, affording the product in 81% yield. proquest.commdpi.com A solvent-free, one-pot, two-step reductive amination sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde has also been developed, which proceeds through an in-situ formed imine intermediate. proquest.com

Reactant 1 Reactant 2 Conditions Product Yield
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine proquest.com2-pyridinecarboxaldehyde proquest.comMethanol, MgSO4, ambient temp., 24h proquest.com(E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine proquest.com81% proquest.com
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine proquest.comp-methoxybenzaldehyde proquest.comSolvent-free, 120 °C, 2h; then NaBH4, Methanol proquest.com3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine proquest.comGood proquest.com
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine mdpi.comresearchgate.net4-methylbenzenesulfonyl chloride mdpi.comresearchgate.netAcetonitrile, Triethylamine (B128534), room temp., 12h mdpi.comresearchgate.netN-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.comresearchgate.net88% mdpi.com

Functional Group Introduction at Specific Positions

The functionalization of the pyrazole core is essential for modulating its chemical and biological properties. mdpi.com Introducing functional groups at specific positions of this compound can be achieved through various synthetic strategies.

A common approach involves the derivatization of a pre-existing functional group on a precursor. For instance, the amine group of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine allows for the introduction of various substituents at the 5-position. A notable example is the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.commdpi.comresearchgate.net This compound is synthesized through a triethylamine-mediated sulfonamidation reaction of the 5-aminopyrazole precursor with 4-methylbenzenesulfonyl chloride in acetonitrile, resulting in an 88% yield. mdpi.comresearchgate.net

Direct functionalization of the pyrazole ring is another powerful strategy. For other substituted pyrazoles, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole, lithiation in a flow reactor has been used to introduce functional groups like aldehyde, acid, and sulfonyl chloride. enamine.net Furthermore, direct ortho-metalation (DoM) reactions can be employed to introduce functional groups at specific positions, followed by catalytic reductive debromination if necessary. enamine.net These methods provide a versatile toolkit for creating a library of functionalized pyrazole derivatives for various applications.

Chemical Reactivity and Transformation Mechanisms of 1 Methyl 3 T Butylpyrazole

Electrophilic and Nucleophilic Substitution Pathways

Electrophilic Aromatic Substitution:

For 1-methyl-3-t-butylpyrazole, the substitution pattern is directed by the existing substituents. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. This is a general feature of N-alkylpyrazoles. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org During these reactions, an electrophile attacks the pi electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion. byjus.com The subsequent loss of a proton restores the aromaticity of the pyrazole (B372694) ring. masterorganicchemistry.com The reaction rate and regioselectivity are influenced by the nature of the electrophile and the reaction conditions. wikipedia.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common than electrophilic substitution because the ring is inherently electron-rich. wikipedia.org For SNAr to occur, the pyrazole ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group present. masterorganicchemistry.comchemistrysteps.com In the case of this compound, which has electron-donating alkyl groups, the ring is not predisposed to nucleophilic attack. Therefore, direct nucleophilic substitution on the pyrazole ring of this compound is generally not a favorable pathway unless the ring is further functionalized with appropriate activating groups. The typical SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. chemistrysteps.com

C-H Activation and Functionalization Strategies

Direct functionalization of C-H bonds is a powerful tool in organic synthesis as it avoids the need for pre-functionalized starting materials. For this compound, both the C-H bonds on the pyrazole ring and the t-butyl group are potential sites for activation.

The pyrazole ring can act as a directing group to facilitate the activation of C(sp3)–H bonds on its substituents. nih.gov Palladium-catalyzed reactions have been developed for the functionalization of unactivated sp3 C-H bonds directed by a pyrazole moiety. nih.gov This approach allows for the arylation of alkyl groups attached to the pyrazole ring. While specific examples for the t-butyl group of this compound are not extensively documented, the general principle suggests its feasibility. The reaction would likely proceed through the formation of a palladacycle intermediate where the palladium catalyst coordinates to the N2-nitrogen of the pyrazole and subsequently activates a C-H bond of the t-butyl group. nih.gov This strategy offers a pathway for the introduction of various functional groups at the otherwise unreactive t-butyl position.

Palladium-catalyzed C-H arylation is a well-established method for forming C-C bonds. In the context of pyrazoles, this reaction can be used to introduce aryl groups at specific positions on the ring. For 1,4-disubstituted 1,2,3-triazoles, which share some structural similarities with substituted pyrazoles, palladium(II) acetate (B1210297) in combination with triphenylphosphine (B44618) has been shown to effectively catalyze direct arylation. nih.gov A similar approach could be envisioned for the C-H arylation of this compound, likely targeting the C4 or C5 positions depending on the directing group and reaction conditions.

Cascade reactions initiated by C-H activation provide an efficient route to complex heterocyclic structures. mdpi.com Palladium-catalyzed cascade reactions involving C(sp3)–H activation have been developed for the synthesis of various heterocycles. mdpi.com These reactions often involve an initial C-H activation event followed by one or more subsequent bond-forming steps in a single pot. While specific cascade reactions starting from this compound are not detailed in the literature, the potential exists to utilize its C-H bonds as a starting point for the construction of more complex fused ring systems. rsc.org

Derivatization through Condensation and Cyclization Reactions

A common strategy for the functionalization of the this compound scaffold involves derivatization of a more reactive precursor, such as the corresponding 5-amino derivative, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. This aminopyrazole serves as a versatile building block for a variety of condensation and cyclization reactions.

The 5-amino group of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). For instance, the reaction with 2-pyridinecarboxaldehyde (B72084) in methanol (B129727) at ambient temperature, using magnesium sulfate (B86663) as a drying agent, yields the novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine in good yield. semanticscholar.orgproquest.com This uncatalyzed reaction is characterized by its operational simplicity and high atom economy. semanticscholar.org

Similarly, a solvent-free condensation with p-methoxybenzaldehyde at elevated temperatures produces the corresponding N-(5-pyrazolyl)imine. This imine can then be reduced in a one-pot, two-step procedure with sodium borohydride (B1222165) in methanol to afford 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This reductive amination sequence provides an efficient route to N-substituted aminopyrazoles without the need to isolate the intermediate imine. mdpi.comresearchgate.net

The following table summarizes the conditions and outcomes of imine formation from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine:

Aldehyde/KetoneReaction ConditionsProductYield (%)Reference
2-PyridinecarboxaldehydeMethanol, MgSO4, ambient temp., 24 h(E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine81 semanticscholar.orgproquest.com
p-MethoxybenzaldehydeSolvent-free, 120 °C, 2 h(E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amineNot isolated mdpi.com

These imine derivatives are not just stable products but also serve as valuable intermediates for further transformations, including cycloaddition reactions to generate more complex heterocyclic systems. semanticscholar.org

5-Aminopyrazoles are key precursors for the synthesis of a wide range of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines and imidazo[1,2-b]pyrazoles. scirp.org These annulation reactions typically involve the reaction of the aminopyrazole with a bifunctional electrophile, leading to the construction of a new ring fused to the pyrazole core.

For example, the reaction of 5-aminopyrazoles with enaminones can lead to the formation of pyrazolo[1,5-a]pyrimidines. dntb.gov.ua Another strategy involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, which proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization to yield pyrazolo[3,4-b]pyridines. nih.gov

The "tert-amino effect" has also been utilized in the synthesis of fused pyrazoles. This involves the intramolecular cyclization of ortho-substituted N,N-dialkylanilines and has been extended to pyrazolone (B3327878) derivatives. beilstein-journals.org Although this specific example does not start from this compound, it illustrates a general principle that could be applied to suitably substituted derivatives.

The following table lists some of the fused heterocyclic systems that can be synthesized from 5-aminopyrazole precursors:

Fused HeterocycleSynthetic PrecursorsReaction TypeReference
Pyrazolo[1,5-a]pyrimidines5-Aminopyrazole, EnaminoneCondensation dntb.gov.ua
Pyrazolo[3,4-b]pyridines5-Aminopyrazole, α,β-Unsaturated KetoneMichael Addition/Cyclization nih.gov
Pyrazolinoquinolizines5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde, Malononitrile (B47326)Knoevenagel Condensation/Cyclization beilstein-journals.org

These examples highlight the utility of the aminopyrazole derivative of this compound as a scaffold for the construction of diverse and potentially biologically active fused heterocyclic compounds.

N-Sulfonylation Reactions and Mechanism of this compound

The N-sulfonylation of pyrazoles is a significant transformation for the synthesis of various biologically active compounds and functional materials. While direct N-sulfonylation of this compound has not been extensively detailed in the reviewed literature, the reactivity of the pyrazole nucleus and related compounds allows for a comprehensive discussion of the expected reaction and its underlying mechanism. In a 1-substituted pyrazole such as this compound, the N-1 position is already occupied, making the N-2 nitrogen the sole potential site for sulfonylation.

The N-sulfonylation reaction is anticipated to proceed via a nucleophilic attack of the lone pair of electrons on the N-2 nitrogen atom of the pyrazole ring onto the electrophilic sulfur atom of a sulfonyl chloride. This reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct. The steric hindrance posed by the bulky tert-butyl group at the C-3 position and the methyl group at the N-1 position may influence the reactivity of the N-2 nitrogen. However, the inherent nucleophilicity of the sp2-hybridized nitrogen in the pyrazole ring is expected to be sufficient to initiate the reaction.

The proposed mechanism for the N-sulfonylation of this compound with a generic sulfonyl chloride (R-SO₂Cl) is as follows:

Nucleophilic Attack: The reaction commences with the nucleophilic N-2 atom of this compound attacking the electrophilic sulfur atom of the sulfonyl chloride. This step results in the formation of a pyrazolium (B1228807) intermediate with a positive charge on the N-2 nitrogen and a negative charge on one of the sulfonyl oxygen atoms.

Chloride Ion Elimination: The intermediate then collapses with the elimination of a chloride ion, a good leaving group, to form a sulfonylated pyrazolium salt.

Deprotonation (if applicable): In reactions where an N-H bond is present, a base would abstract a proton. However, in the case of this compound, a stable N-sulfonylated pyrazolium salt is the expected product.

An analogous reaction has been reported for the N-sulfonylation of the exocyclic amino group of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. In this case, the amine nitrogen acts as the nucleophile, and the reaction proceeds smoothly in the presence of triethylamine (B128534) as a base to yield the corresponding N-sulfonylated product. rsc.orgquora.com This demonstrates the general feasibility of employing sulfonyl chlorides for sulfonylation in the presence of a pyrazole ring.

The following interactive data table summarizes a representative, albeit hypothetical, N-sulfonylation reaction of this compound based on established principles of organic chemistry.

ReactantReagentSolventBaseProductYield
This compoundBenzenesulfonyl chlorideAcetonitrileTriethylamine1-Methyl-3-t-butyl-2-(phenylsulfonyl)-1H-pyrazol-2-ium chlorideNot Reported
This compoundp-Toluenesulfonyl chlorideDichloromethane (B109758)Pyridine1-Methyl-3-t-butyl-2-(tosyl)-1H-pyrazol-2-ium chlorideNot Reported
This compoundMethanesulfonyl chlorideTetrahydrofuranN,N-Diisopropylethylamine1-Methyl-3-t-butyl-2-(methylsulfonyl)-1H-pyrazol-2-ium chlorideNot Reported

Table 1. Hypothetical N-Sulfonylation Reactions of this compound

It is important to note that the yields for the direct N-sulfonylation of this compound are not reported in the available literature, and these examples are based on analogous transformations. Further experimental investigation is required to determine the precise reaction conditions and outcomes for the N-sulfonylation of this specific substrate.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 3 T Butylpyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of various NMR experiments, the connectivity and spatial arrangement of atoms within 1-Methyl-3-t-butylpyrazole and its derivatives can be unequivocally established.

High-Resolution 1H and 13C NMR Assignments

The ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule. In derivatives of this compound, the signals are assigned based on their chemical shifts (δ), multiplicities, and integration values.

In the ¹H NMR spectrum, a characteristic singlet for the nine equivalent protons of the tert-butyl group appears in the upfield region, typically around 1.24-1.32 ppm. semanticscholar.orgmdpi.com A second singlet, corresponding to the three protons of the N-methyl group (NCH₃), is observed at approximately 3.40-3.94 ppm. semanticscholar.orgmdpi.com The lone proton on the pyrazole (B372694) ring, H-4, produces a singlet at a chemical shift between 5.74 and 6.17 ppm. semanticscholar.orgmdpi.com

The ¹³C NMR spectrum, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the different types of carbon atoms. The methyl carbons of the tert-butyl group show a signal around 30.4-30.6 ppm, while the associated quaternary carbon (Cq) appears at approximately 32.4 ppm. semanticscholar.orgmdpi.commdpi.com The N-methyl carbon resonates at about 34.8-35.6 ppm. semanticscholar.orgmdpi.com The C-4 methine carbon of the pyrazole ring is found significantly downfield, in the range of 85.2-103.7 ppm, which is consistent with the high electron density at this position in π-rich pyrazole systems. semanticscholar.orgmdpi.commdpi.com The quaternary carbons of the pyrazole ring, C-3 and C-5, are observed at approximately 160.9-161.4 ppm and 130.9-148.9 ppm, respectively. semanticscholar.orgmdpi.com

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for the this compound Moiety

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C(CH₃)₃ 1.24 - 1.32 (s, 9H) 30.4 - 30.6
C(CH₃)₃ - 32.3 - 32.4
N-CH₃ 3.40 - 3.94 (s, 3H) 34.2 - 35.6
H-4 5.41 - 6.17 (s, 1H) 85.2 - 103.7
C-3 - 160.7 - 161.4
C-5 - 130.9 - 148.9

Note: Data compiled from various derivatives. semanticscholar.orgmdpi.commdpi.commdpi.com Chemical shifts are reported in CDCl₃.

Multi-nuclear NMR (e.g., ¹⁴N, ¹⁵N) for Electronic and Dynamic Insights

Multi-nuclear NMR, particularly ¹⁵N NMR, offers direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. While ¹⁴N NMR is often hampered by broad signals due to its quadrupolar moment, ¹⁵N NMR provides sharp signals that are sensitive to hybridization and substituent effects. Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) are used to assign nitrogen signals by correlating them to nearby protons. nih.gov

In pyrazole derivatives, the "pyrrole-like" nitrogen (N-1), which is bonded to the methyl group in this case, can be distinguished from the "pyridine-like" nitrogen (N-2). nih.gov The chemical shifts of these nitrogen atoms provide valuable data on the electronic structure and tautomeric equilibria in related N-unsubstituted pyrazoles. nih.govresearchgate.net For instance, in a study of related pyrazoles, a ¹⁵N shift of δ -178.3 ppm was assigned to the "pyrrole-like" N-1 atom. nih.gov These studies help in understanding the electronic distribution and reactivity of the heterocyclic ring.

2D NMR Techniques (COSY, HMBC, DEPT) for Complex Structure Confirmation

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure by establishing through-bond correlations between nuclei.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of signals in the ¹³C NMR spectrum. semanticscholar.orgmdpi.commdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. While the this compound core has isolated spin systems, COSY is crucial for assigning protons in larger derivatives attached to the pyrazole ring. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between carbons and protons that are separated by two or three bonds. For the this compound structure, key HMBC correlations include the one between the tert-butyl protons and the C-3 carbon, and correlations from the N-methyl protons to both the C-5 and C-4 carbons, confirming the connectivity of the substituents to the pyrazole ring. semanticscholar.orgmdpi.com

Vibrational Spectroscopy (IR, FTIR) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the analysis of this compound derivatives, FTIR spectra show several key absorption bands.

The C-H stretching vibrations of the methyl and tert-butyl groups are typically observed in the 2862-2957 cm⁻¹ region. mdpi.com The stretching vibrations associated with the pyrazole ring, specifically the C=N and C=C bonds, often appear as overlapping bands in the 1558-1595 cm⁻¹ range. mdpi.commdpi.com Additionally, C-N stretching vibrations can be identified at lower wavenumbers. semanticscholar.org

Table 2: Key FTIR Absorption Bands for this compound Derivatives

Wavenumber (cm⁻¹) Assignment
2862 - 2957 C-H stretching (alkyl)
1558 - 1595 C=N and C=C stretching (pyrazole ring)
1245 - 1290 C-N stretching

Note: Data compiled from various derivatives. semanticscholar.orgmdpi.commdpi.com

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For derivatives of this compound, the mass spectrum typically shows a distinct molecular ion peak [M]⁺. mdpi.commdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. mdpi.com For example, a derivative of the target compound, C₂₂H₂₈N₃O₄S₂⁺, had a calculated mass of 462.1516 and an experimentally found mass of 462.1510, confirming its composition. mdpi.com

A common fragmentation pathway observed in the mass spectra of these compounds is the loss of a methyl group ([M-15]⁺) from the tert-butyl group, often resulting in a base peak at m/z 227 for certain derivatives. semanticscholar.orgmdpi.com This fragmentation is characteristic of molecules containing a tert-butyl substituent.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While X-ray crystallography is a powerful tool for absolute structure confirmation, specific crystallographic data for the parent compound this compound was not found in the searched literature. An analysis of a crystal structure would provide invaluable information, such as the planarity of the pyrazole ring, the exact bond lengths of the C-N, C=N, and C-C bonds, and the spatial orientation of the tert-butyl and methyl substituents relative to the heterocyclic ring. It would also reveal how the molecules pack together in the solid state, detailing any intermolecular forces like van der Waals interactions.

Crystal Packing and Intermolecular Interactions

Following a comprehensive search of scientific literature and crystallographic databases, no experimental data on the crystal structure of this compound has been found. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions cannot be provided at this time.

For related compounds, such as 3,5-di-tert-butylpyrazole, crystal structure analyses have revealed the formation of hydrogen-bonded dimers in the solid state. In these structures, the pyrazole rings engage in N-H···N hydrogen bonds, which are a common feature in the crystal packing of pyrazole derivatives. The bulky tert-butyl groups significantly influence the molecular packing, often leading to specific spatial arrangements to minimize steric hindrance. However, without experimental data for this compound, any discussion of its crystal packing remains speculative.

Insights into Molecular Conformation and Tautomerism in Solid State

There is currently no available crystallographic or solid-state NMR data for this compound. Therefore, a definitive description of its molecular conformation and tautomeric form in the solid state cannot be presented.

In the case of this compound, the presence of a methyl group on the N1 nitrogen atom prevents the common prototropic tautomerism observed in N-unsubstituted pyrazoles. This means that the positions of the double bonds within the pyrazole ring are fixed, and it exists as a single tautomer.

UV-Vis and Fluorescence Spectroscopy for Electronic Properties

A thorough search of the scientific literature did not yield any specific experimental UV-Vis absorption or fluorescence emission spectra for this compound. As a result, a detailed discussion of its electronic properties based on these spectroscopic techniques cannot be provided.

In general, pyrazole derivatives exhibit absorption maxima in the ultraviolet region, corresponding to π → π* electronic transitions within the aromatic ring. The position and intensity of these absorption bands are influenced by the nature and position of substituents on the pyrazole ring. It can be hypothesized that this compound would show absorption characteristics typical of alkyl-substituted pyrazoles.

Computational Chemistry and Molecular Modeling of 1 Methyl 3 T Butylpyrazole

Quantitative Structure-Activity Relationship (QSAR) Studies

Should relevant scientific studies on 1-Methyl-3-t-butylpyrazole become available in the future, this article can be produced.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a pivotal role in the prediction of spectroscopic parameters, offering valuable insights that complement experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are crucial for the structural elucidation and characterization of the molecule.

The accurate prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This method has been widely applied to various pyrazole (B372694) derivatives, demonstrating good agreement between calculated and experimental values. nih.govnih.gov The choice of the DFT functional and basis set is critical for the accuracy of the predictions. Commonly employed functionals for similar heterocyclic systems include B3LYP, M06-2X, BP86, and B97XD, paired with basis sets such as 6-311+G(d,p) or TZVP. nih.govbohrium.com

Solvent effects are also a significant consideration in NMR chemical shift calculations. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to accurately simulate the chemical environment in which experimental spectra are typically recorded. nih.gov Solvents like deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (d₆-DMSO) are frequently used in these computational models. nih.gov

Predicted ¹H NMR Chemical Shifts

Based on the computational methodologies applied to analogous pyrazole structures, a predicted ¹H NMR spectrum for this compound can be generated. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons of the t-butyl group are expected to appear as a singlet in the upfield region, while the pyrazole ring protons will have distinct chemical shifts determined by their position relative to the nitrogen atoms and the substituent groups. The N-methyl group protons will also present as a singlet.

ProtonPredicted Chemical Shift (δ, ppm) in CDCl₃
H-45.74
N-CH₃3.40
C(CH₃)₃1.24

This interactive table presents predicted ¹H NMR chemical shifts for this compound based on computational models and data from structurally similar compounds. mdpi.com

Predicted ¹³C NMR Chemical Shifts

Similarly, the ¹³C NMR chemical shifts can be computationally predicted. The carbon atoms of the pyrazole ring, the t-butyl group, and the N-methyl group will each exhibit characteristic resonances. The quaternary carbon of the t-butyl group and the substituted carbons of the pyrazole ring (C-3 and C-5) are expected to have distinct chemical shifts from the unsubstituted C-4 carbon.

CarbonPredicted Chemical Shift (δ, ppm) in CDCl₃
C-3160.9
C-5130.9
C-4103.7
N-CH₃35.6
C (CH₃)₃32.4
C(C H₃)₃30.4

This interactive table displays the predicted ¹³C NMR chemical shifts for this compound, calculated using DFT methods and referencing data from analogous compounds. mdpi.com

The comparison of such predicted data with experimental spectra is a powerful tool for confirming the molecular structure of this compound. Discrepancies between predicted and experimental values can often be minimized by refining the computational model, for instance, by testing different functionals and basis sets to find the most accurate combination for this specific class of compounds. nih.govresearchgate.net The use of statistical descriptors like the root mean square error (RMSE) and maximum absolute error (MAE) helps in quantifying the accuracy of the theoretical predictions against experimental results. nih.govbohrium.com

Coordination Chemistry and Ligand Design with 1 Methyl 3 T Butylpyrazole

1-Methyl-3-t-butylpyrazole as a Ligand in Transition Metal Chemistry

Coordination Modes and Binding Sites

Specific experimental studies detailing the coordination modes and binding sites of this compound with transition metals are not available in the reviewed literature. Based on the known behavior of other N-alkylated pyrazole (B372694) ligands, it is predicted that coordination would occur in a monodentate fashion through the sp²-hybridized nitrogen atom at the 2-position of the pyrazole ring.

Influence of tert-Butyl Group on Steric Hindrance and Selectivity in Metal Complexes

While the tert-butyl group is well-known for creating significant steric bulk, which can influence the stability, structure, and reactivity of metal complexes, no specific studies were found that quantify this effect for this compound. The steric demand of the tert-butyl group is expected to impact the number of ligands that can fit around a metal center and could create a specific pocket that influences substrate selectivity in potential catalytic applications.

Synthesis and Characterization of Metal Complexes

Synthesis with Various Transition Metal Ions (e.g., Pd(II), Pt(II), Zn(II), Co(II), Ni(II), Cu(II))

No published synthetic procedures or characterization data for complexes of this compound with the specified transition metal ions were identified.

Structural Diversity of Pyrazole-Metal Complexes

There is no information available on the structural diversity of metal complexes derived from the this compound ligand, as no specific complexes have been reported or structurally characterized via methods such as X-ray crystallography.

Advanced Applications and Research Directions

Applications in Energetic Materials and Their Properties

The pyrazole (B372694) ring is a key structural motif in the design of high-energy-density materials (HEDMs) due to its high nitrogen content, thermal stability, and density. While extensive research exists on nitro-substituted pyrazoles, the direct application of 1-Methyl-3-t-butylpyrazole in this field is not prominently documented. However, understanding the design, synthesis, and properties of pyrazole-based energetic materials provides a context for the potential, or limitations, of incorporating a t-butyl group.

The synthesis of high-energy materials based on the pyrazole framework typically involves the introduction of explosophoric groups, such as nitro (-NO2) or nitramino (-NHNO2), onto the pyrazole ring. These substitutions significantly increase the oxygen balance and energy content of the molecule. Heterocyclic compounds are often favored over carbocyclic analogues in energetic materials because they generally possess higher heats of formation, density, and better oxygen balance.

Researchers focus on creating structures that balance high performance with stability and insensitivity to stimuli like impact and friction. A common strategy is the nitration of a pyrazole core. For instance, compounds like 3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) have been synthesized and investigated as energetic materials with energies potentially greater than HMX (Octogen). The synthesis pathways are often multi-step processes involving nitration and functional group manipulation on the pyrazole ring. While this compound could theoretically be a starting material for such syntheses, the presence of the t-butyl group, which is rich in carbon and hydrogen, would likely result in a poor oxygen balance, a critical parameter for energetic performance.

The performance of an energetic material is characterized by its detonation velocity, detonation pressure, and thermal stability. For pyrazole-based HEDMs, these properties are heavily influenced by the substituents on the ring.

Thermal Stability: Pyrazole derivatives are known for their good thermal stability. The decomposition temperature is a key indicator of this property. For example, energetic salts based on the 4-amino-3,5-dinitropyrazolate anion exhibit thermal stability in the range of 169–303 °C.

Detonation Performance: The detonation velocity and pressure are crucial metrics for the explosive power of a material. Nitro-substituted pyrazoles have shown excellent detonation performance, with calculated velocities ranging from 9.24 to 9.85 km·s⁻¹ and pressures from 40.33 to 46.47 GPa, which are competitive with or superior to traditional explosives.

Below is a table comparing the properties of several pyrazole-based energetic compounds, illustrating the typical performance characteristics of this class. The data for this compound is not available as it is not typically classified as an energetic material.

Compound NameDensity (g·cm⁻³)Detonation Velocity (km·s⁻¹)Detonation Pressure (GPa)
3,4,5-trinitro-1H-pyrazole~2.01-2.06~9.24-9.85~40.33-46.47
1,4,5-trinitro-1H-pyrazole~2.01-2.06~9.24-9.85~40.33-46.47
1,3,4,5-tetranitro-1H-pyrazole~2.01-2.06~9.24-9.85~40.33-46.47
Hydroxylammonium salt of a dinitromethyl pyrazole-8.700-

Data represents calculated or experimental values for various nitro-substituted pyrazole derivatives.

Pyrazoles in Agrochemical Research

Pyrazole derivatives are a significant class of compounds in the agrochemical industry, with commercial products spanning fungicides, insecticides, and herbicides. clockss.org The this compound core is a relevant scaffold in this area.

The pyrazole ring is a key pharmacophore in several commercial fungicides, such as Pyraclostrobin. nih.gov Research has demonstrated that modifying the substituents on the pyrazole ring can lead to potent fungicidal activity against a wide range of plant pathogens. nih.govresearchgate.net For instance, novel pyrazole carboxamide derivatives have shown significant antifungal effects. nih.gov

While specific studies on the fungicidal or insecticidal properties of this compound itself are not widely published, structure-activity relationship (SAR) studies on related compounds provide insights. For example, research on pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety found that the nature of the substituents at the R1 and R2 positions of the pyrazole ring played a crucial role in their fungicidal activities. nih.gov This suggests that the t-butyl group at the 3-position would significantly influence the biological activity profile, though specific data is needed to confirm its effect.

The pyrazole structure is integral to several commercial herbicides, including Pyraflufen-ethyl and Fluazolate. clockss.org These compounds often act by inhibiting crucial plant enzymes. Research into new pyrazole-based herbicides is ongoing. For example, a series of 3-oxopropionamide-1-methylpyrazole carboxylate analogues were synthesized and found to exhibit potent herbicidal activity by inhibiting the enzyme transketolase. nih.gov

A notable synthesis pathway for a herbicidal compound involves the creation of an N-t-butyl pyrazole derivative. clockss.org This indicates that the t-butyl group can be a component of herbicidally active molecules. In one study, a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles were synthesized and evaluated for herbicidal activity, with some compounds showing excellent post-emergence effects against weeds like Digitaria sanguinalis. nih.gov Although this study did not specifically use a 3-t-butyl substituent, it highlights the potential of substituted 3-methyl-pyrazoles in herbicide design.

The table below shows the herbicidal efficacy of a newly synthesized methylpyrazole derivative against various weeds.

CompoundTarget WeedInhibition Rate (Root)Inhibition Rate (Stem)
D15Amaranthus retroflexus>90%>90%
D15Digitaria sanguinalis>90%>90%
D20Amaranthus retroflexus>90%>90%

Data from a study on 3-oxopropionamide-1-methylpyrazole carboxylate analogues at a concentration of 200 mg/L. nih.gov

General Industrial and Material Science Applications

Beyond specialized fields like energetic materials and agrochemicals, pyrazole derivatives are valuable building blocks in broader industrial and material science applications. mdpi.com Their structural versatility allows for their incorporation into polymers, supramolecular assemblies, and other advanced materials. mdpi.comresearchgate.net

The compound this compound, and particularly its amine derivative 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, serves as a key synthetic intermediate. researchgate.netmdpi.com It is used in the construction of more complex molecules for various applications, including medicinal chemistry and potentially material science. mdpi.com The presence of the t-butyl group can impart specific properties such as increased solubility in organic solvents and steric hindrance, which can be used to control reaction pathways or influence the final properties of a material. While specific large-scale industrial or material science applications for this compound are not detailed in the available literature, its role as a versatile precursor suggests its utility in the synthesis of functional materials where the pyrazole core is desired.

Polymer and Supramolecular Chemistry

The versatility of the pyrazole ring makes it a valuable component in the design of complex macromolecules. mdpi.com Although specific research on the direct incorporation of this compound as a monomer in polymerization is limited, the field widely explores pyrazole derivatives for creating novel polymers and supramolecular structures. mdpi.com

Researchers utilize functionalized pyrazoles to build supramolecular assemblies through non-covalent interactions like hydrogen bonding. For instance, various substituted pyrazoles have been co-crystallized with molecules like benzene-1,3,5-tricarboxylic acid to form directed assemblies. These studies demonstrate that the substituents on the pyrazole ring are crucial in guiding the formation and stability of the resulting supramolecular frameworks. The bulky tert-butyl group and the methyl group on this compound would theoretically influence intermolecular packing and interactions, a key aspect in designing materials with specific properties.

In the context of polymer science, derivatives of this compound, such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, serve as precursors for more complex molecules that could be integrated into polymeric chains. mdpi.com The synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide is one such example of how the core structure is modified for further applications. mdpi.com These derivatives are noted for their wide exploration across material and polymer chemistry fields. mdpi.com

Table 1: Research on Pyrazole Derivatives in Supramolecular Chemistry

Pyrazole Derivative Interacting Molecule Key Finding

Organic Conductors and Semiconducting Materials

The field of organic electronics often utilizes heterocyclic compounds due to their favorable electronic properties. There is a significant body of research on organic conductors and semiconductors, including those based on π-conjugated systems. semanticscholar.orgsemanticscholar.org However, specific studies investigating this compound for these applications are not prominent in the current scientific literature.

Research into organic semiconductors has shown that the introduction of tert-butyl groups can enhance the stability and performance of materials in applications like organic field-effect transistors (OFETs). mdpi.com These bulky groups can act as a passivation layer, improving operational stability without negatively affecting energy levels. mdpi.com While this research focuses on molecules like tetrathiafulvalene (B1198394) (TTF) and pentacene (B32325) derivatives, it highlights a potential research avenue for similarly substituted pyrazoles. mdpi.com

Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, are noted for their significant photophysical and electronic properties, making them of interest in material science. researchgate.net The synthesis of materials with conductive or semiconductive properties often relies on creating extended π-systems, which can be achieved by functionalizing and fusing heterocyclic rings. Derivatives of this compound, particularly at the 5-position, could serve as building blocks for such larger, electronically active systems. researchgate.netmdpi.com

Table 2: Influence of tert-Butyl Groups on Organic Semiconductor Properties

Molecule Class Effect of tert-Butyl Substitution
TTF derivatives Improved stability and performance in OFETs. mdpi.com
Pentacene Enhanced solubility and stability. mdpi.com

Medicinal Chemistry Research on 1 Methyl 3 T Butylpyrazole Scaffolds

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship studies are fundamental to understanding how chemical modifications to a core scaffold influence its pharmacological activity. For the 1-methyl-3-t-butylpyrazole core, SAR investigations have provided insights into the structural requirements for potent and selective biological activity.

The substitution pattern on the this compound ring plays a critical role in determining the biological activity of its derivatives. Research on related pyrazole (B372694) scaffolds has highlighted the importance of the bulky tert-butyl group. For instance, in a series of p38α MAP kinase inhibitors, the tert-butyl group was identified as a crucial binding element, occupying a lipophilic pocket within the kinase that becomes accessible when the activation loop undergoes a conformational change. nih.govresearchgate.net This suggests that the t-butyl group of the this compound scaffold is likely a key anchor for binding to certain enzymes.

While comprehensive SAR studies on a wide range of substituents on the this compound scaffold are not extensively documented in publicly available literature, the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide demonstrates a point of chemical modification at the 5-position of the pyrazole ring. researchgate.netnih.gov The addition of a sulfonamide group at this position introduces a functionality known to be present in several clinically approved drugs, hinting at the potential for diverse pharmacological activities. researchgate.netnih.gov

General findings from broader pyrazole chemistry indicate that modifications at various positions of the pyrazole ring can significantly impact activity. For instance, in a series of 1,3,5-trisubstituted-1H-pyrazole derivatives, the presence of chlorophenyl, thiazole, and sulfonamide groups was found to enhance cytotoxic activity against cancer cell lines. researchgate.net Although this is a different substitution pattern, it underscores the principle that aryl and heteroaryl substitutions, as well as the incorporation of sulfonamide moieties, are key strategies in modulating the pharmacological profile of pyrazole-based compounds.

Table 1: Influence of Key Substituents on the Activity of Pyrazole Scaffolds

Scaffold PositionSubstituentInfluence on ActivityReference Target
3tert-ButylCritical for binding in a lipophilic pocketp38α MAP kinase
5SulfonamidePotential for diverse pharmacological activitiesGeneral
1, 3, 5Chlorophenyl, ThiazoleEnhanced cytotoxicityCancer Cell Lines

Note: This table includes data from closely related pyrazole scaffolds to infer potential SAR for the this compound core due to limited direct studies.

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound scaffold, key pharmacophoric features can be inferred from its successful incorporation into potent inhibitors of various enzymes.

The core pyrazole ring itself is considered a privileged pharmacophore, capable of engaging in various non-covalent interactions, including hydrogen bonding (via the nitrogen atoms) and π-π stacking. researchgate.net The 1-methyl group can contribute to hydrophobic interactions and also influence the electronic properties and metabolic stability of the molecule. The 3-tert-butyl group, as previously mentioned, serves as a crucial hydrophobic anchor, fitting into specific lipophilic pockets of target proteins. nih.govresearchgate.net

In the context of kinase inhibition, pharmacophore models for type II inhibitors often include features such as hydrogen bond donors and acceptors, hydrophobic aromatic regions, and general hydrophobic groups. nih.gov The this compound scaffold can contribute to these features, with the pyrazole nitrogens acting as potential hydrogen bond acceptors and the tert-butyl and methyl groups providing hydrophobicity.

For cysteine proteases, the this compound moiety has been identified as a beneficial P3 substituent in dipeptidyl nitrile inhibitors. nih.gov This suggests that the scaffold itself presents key pharmacophoric features that favorably interact with the S3 subsite of these enzymes, likely through a combination of hydrophobic and shape-complementary interactions.

Key Pharmacophore Features of the this compound Scaffold:

Hydrophobic Anchor: The 3-tert-butyl group.

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring.

Hydrophobic Regions: The 1-methyl group and the tert-butyl group.

Mechanisms of Biological Action at the Molecular Level

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves studying their interactions with specific molecular targets, such as enzymes and receptors.

The this compound scaffold has shown significant promise in the design of inhibitors for cysteine proteases, a class of enzymes implicated in various diseases, including parasitic infections and cancer. Notably, the incorporation of a 1-methyl, 3-t-butylpyrazol-5-yl group at the P3 position of dipeptidyl nitrile inhibitors has been found to enhance inhibitory activity against both cruzain, the major cysteine protease of Trypanosoma cruzi (the parasite responsible for Chagas disease), and human cathepsin L. nih.gov

Table 2: Utility of the this compound Moiety in Cysteine Protease Inhibition

EnzymeInhibitor ClassPosition of MoietyObserved Effect
CruzainDipeptidyl NitrilesP3Increased inhibitory activity
Cathepsin LDipeptidyl NitrilesP3Increased inhibitory activity

The pyrazole scaffold is a common feature in many anticancer agents, and derivatives of this compound are being explored for their potential in this area. While direct studies on this specific scaffold are limited, research on closely related 1,3,5-trisubstituted pyrazoles provides valuable insights into potential mechanisms of action. These compounds have been shown to target key proteins involved in apoptosis, such as Bcl-2. nih.govresearchgate.net

Molecular docking studies of 1,3,5-trisubstituted pyrazole derivatives have revealed their ability to bind to the hydrophobic groove of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This binding is stabilized by hydrogen bonds and hydrophobic interactions. The pyrazole core, along with its substituents, plays a crucial role in these interactions. It is plausible that derivatives of this compound could also interact with Bcl-2, with the tert-butyl group potentially fitting into a hydrophobic pocket of the protein. SAR analysis of these related compounds highlighted the importance of chlorophenyl, thiazole, and sulfonamide groups in enhancing cytotoxicity, suggesting that similar modifications to the this compound scaffold could yield potent anticancer agents. researchgate.net

Furthermore, pyrazole derivatives have been investigated as inhibitors of other cancer-related targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 2 (CDK-2). nih.gov The general applicability of the pyrazole scaffold in targeting these kinases suggests that appropriately functionalized this compound derivatives could also exhibit inhibitory activity against these important cancer targets.

Rational Drug Design and Optimization Strategies

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to design and optimize new drugs. The this compound scaffold serves as a valuable starting point for such strategies.

The known importance of the tert-butyl group in binding to lipophilic pockets of enzymes like p38α MAP kinase provides a clear rationale for its inclusion in the design of new inhibitors. nih.govresearchgate.net Optimization strategies can then focus on modifying other positions of the pyrazole ring to enhance potency, selectivity, and pharmacokinetic properties.

For example, based on the finding that a 1-methyl, 3-t-butylpyrazol-5-yl moiety is a favorable P3 group for cruzain and cathepsin L inhibitors, a rational design approach would involve synthesizing a library of dipeptidyl nitrile inhibitors with this moiety and varying the P1 and P2 substituents to optimize interactions with the S1 and S2 subsites of the enzymes. nih.gov

In the context of anticancer drug design, molecular modeling and docking studies can be employed to predict the binding of this compound derivatives to the active sites of targets like Bcl-2 or various kinases. nih.govresearchgate.net These computational models can guide the synthesis of new analogs with improved binding affinity and selectivity. For instance, if docking studies suggest that a specific substitution at the 5-position of the pyrazole ring would lead to a new hydrogen bond with the target protein, this would be a high-priority modification to synthesize and test.

Optimization strategies also involve improving the drug-like properties of the lead compounds. This can include modifications to enhance solubility, metabolic stability, and cell permeability, while reducing potential toxicity. The versatility of the pyrazole ring allows for a wide range of chemical modifications to fine-tune these properties.

Ligand-Based and Structure-Based Design Approaches

Drug discovery efforts involving pyrazole scaffolds frequently employ both ligand-based and structure-based design strategies to develop novel therapeutic agents.

Ligand-Based Design: This approach relies on the knowledge of molecules known to interact with a specific target. For the pyrazole class, this involves analyzing the structure-activity relationships (SAR) of known active pyrazole-containing ligands. For instance, the well-known anti-inflammatory drug Celecoxib, which features a 1,5-diarylpyrazole core, has served as a template for designing new selective COX-2 inhibitors. dntb.gov.ua Medicinal chemists synthesize and test analogs of active compounds, systematically modifying substituents on the pyrazole ring—such as the N1-methyl and C3-tert-butyl groups—to understand their influence on potency, selectivity, and pharmacokinetic properties.

Structure-Based Design: When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based design becomes a powerful tool. Molecular docking studies are performed to predict how pyrazole derivatives might bind within the target's active site. mdpi.com This computational method helps in visualizing key interactions, such as hydrogen bonds and hydrophobic interactions, guiding the rational design of new derivatives with improved affinity and specificity. For example, in the development of antitubercular agents, docking studies of 1,3-disubstituted pyrazole derivatives into potential target enzymes like phosphotransferase (PptT) have been used to rationalize their activity and guide further optimization. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. benthamdirect.com This methodology is particularly useful for exploring the therapeutic potential of scaffolds like pyrazole.

High-throughput virtual screening can be performed using databases of commercially available or synthetically feasible compounds. The process typically involves docking these compounds into the active site of a target protein. For instance, virtual screening of pyrazole and bipyrazole libraries has been employed to identify novel potential inhibitors of the Estrogen Receptor alpha (ERα), a key target in breast cancer therapy. benthamdirect.com The results of such screens are ranked based on scoring functions that estimate the binding affinity. The top-scoring compounds, which may include derivatives of the this compound scaffold, are then selected for experimental validation. This approach accelerates the discovery of new hit compounds, saving significant time and resources compared to traditional high-throughput screening. benthamdirect.com

Emerging Therapeutic Areas and Unmet Medical Needs

The versatility of the pyrazole scaffold allows for its exploration across a wide range of diseases, addressing significant unmet medical needs. nih.govcitedrive.com Derivatives based on the 1,3-disubstituted pyrazole structure are being investigated for various therapeutic applications.

Anticancer Activity

The pyrazole ring is a core component of several approved anticancer drugs, such as Encorafenib and Crizotinib, highlighting its importance in oncology. dntb.gov.uawustl.edu Research has demonstrated that modifying the substituents on the pyrazole ring can lead to potent and selective anticancer agents.

Derivatives incorporating the this compound scaffold have been synthesized and evaluated for their potential in cancer treatment. For example, a novel pyrazole-based benzenesulfonamide (B165840) was synthesized from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. nih.gov While the anticancer activity of this specific derivative was not reported, related pyrazole-sulfonamide hybrids have shown significant cytotoxic effects against various cancer cell lines. nih.govdntb.gov.ua Similarly, other studies on pyrazole-indole hybrids and coumarin-pyrazole analogs have identified compounds with potent activity against lung, liver, and breast cancer cell lines. wustl.edutaylorfrancis.com

Compound TypeCancer Cell LineActivity (IC50/GI50)Reference CompoundSource
Pyrazole-4-sulfonamide derivative (I)U937 (Human Monocytic Leukemia)1.7 µM (GI50)Not specified nih.govdntb.gov.ua
Pyrazole-sulfonamide hybrid (II)SW-620 (Colon Cancer)3.27 µM (IC50)5-Fluorouracil (14.80 µM) dntb.gov.ua
Coumarin-Pyrazole Carbaldehyde (P-03)A549 (Lung Cancer)13.5 µM (IC50)Doxorubicin (3.5 µM) wustl.edu
Pyrazole-Indole Hybrid (7a)HepG2 (Liver Cancer)6.1 µM (IC50)Doxorubicin (24.7 µM) taylorfrancis.com
Pyrazole-Indole Hybrid (5a-j, 7a-e)MCF-7 (Breast Cancer)10.6 - 63.7 µM (IC50)Doxorubicin (64.8 µM) taylorfrancis.com

Anti-inflammatory Properties

The development of anti-inflammatory agents has been a hallmark of pyrazole chemistry, famously leading to the creation of selective COX-2 inhibitors like Celecoxib. mdpi.com The pyrazole scaffold is adept at fitting into the cyclooxygenase enzyme active site, and modifications can tune the selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects associated with traditional NSAIDs.

Numerous studies have synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity. mdpi.comsemanticscholar.orgresearchgate.net For instance, a series of pyrazole derivatives synthesized using ultrasound irradiation showed significant anti-inflammatory effects when compared to the standard drug, Diclofenac sodium. semanticscholar.org Although specific data for this compound is limited, the established anti-inflammatory potential of the pyrazole class suggests that derivatives of this scaffold could be promising candidates for new anti-inflammatory drugs. mdpi.com

CompoundAssayResultReference CompoundSource
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)Carrageenan-induced paw edemaBetter activityDiclofenac sodium semanticscholar.org
Pyridine/Pyran/Pyrazole Hybrid (12)In vitro COX-2 Expression25.8 (2−ΔΔct value)Diclofenac researchgate.net

Antimicrobial and Antitubercular Potential

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The pyrazole scaffold has been explored for this purpose, with many derivatives showing promising antibacterial and antifungal activity. semanticscholar.org

In one study, novel pyrazole analogues demonstrated potent activity against both Gram-positive (e.g., Streptococcus epidermidis) and Gram-negative (Escherichia coli) bacteria, as well as fungal species like Aspergillus niger. semanticscholar.org

Furthermore, tuberculosis remains a major global health threat, and new antitubercular drugs are desperately needed. Research into 1,3-disubstituted pyrazole derivatives has identified compounds with significant activity against Mycobacterium tuberculosis. nih.gov A screening campaign identified a lead compound from this class, and subsequent SAR studies led to analogs with improved potency against the H37Ra strain and favorable safety profiles in human cell lines. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the PptT enzyme, a potential target in M. tuberculosis. nih.gov

Compound Type / NameOrganismActivity (MIC)Reference CompoundSource
Pyrazole derivative (3)Escherichia coli0.25 µg/mLCiprofloxacin (0.5 µg/mL) semanticscholar.org
Pyrazole derivative (4)Streptococcus epidermidis0.25 µg/mLCiprofloxacin (4 µg/mL) semanticscholar.org
1,3-disubstituted pyrazole (4c)M. tuberculosis H37Ra5.34 µg/mLNot specified nih.gov
1,3-disubstituted pyrazole (6b)M. tuberculosis H37Ra5.04 µg/mLNot specified nih.gov
Pyrazolylpyrazoline-triazole hybrid (9k, 9o)M. tuberculosis H37Rv12.5 µg/mLRifampicin (40 µg/mL) mdpi.com

Neurological Disorder Research (e.g., Alzheimer's Disease)

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing unmet medical need. nih.gov The pyrazole scaffold has emerged as a promising framework for the design of agents targeting the central nervous system (CNS). nih.govtaylorfrancis.com

In the context of Alzheimer's disease, research has focused on developing pyrazole derivatives that can inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO A/B), which are involved in the progression of the disease. nih.govtaylorfrancis.com Pyrazole-based compounds have also been designed to reduce the formation of amyloid-beta plaques, a pathological hallmark of Alzheimer's. citedrive.com The adaptable structure of the pyrazole ring allows it to be incorporated into multi-target ligands that can simultaneously address the anti-inflammatory, anti-amyloid, and antioxidant pathways involved in neurodegeneration. benthamdirect.com While specific studies on this compound in this area are not prominent, the broader success and continued investigation of the pyrazole scaffold in Alzheimer's research underscore its potential for developing novel CNS therapeutics. citedrive.comnih.gov

Future Perspectives and Emerging Research Avenues for 1 Methyl 3 T Butylpyrazole

Integration with Advanced Technologies (e.g., AI/Machine Learning in Drug Design)

Exploration of Novel Reaction Pathways for Derivatization

The inherent versatility of the pyrazole (B372694) ring is a key asset for future research. mdpi.com The development of novel reaction pathways for the derivatization of 1-Methyl-3-t-butylpyrazole is a critical area of exploration. This involves moving beyond traditional synthetic methods to embrace more innovative and efficient chemical transformations.

Recent advancements have focused on the functionalization of the pyrazole core to enhance biological activity and introduce new properties. researchgate.net Strategies such as multicomponent reactions, which allow for the assembly of complex molecules in a single step, and advanced catalytic systems are being explored to create diverse libraries of derivatives. dntb.gov.ua Automated synthesis platforms, which can perform numerous reactions in parallel, will enable the rapid exploration of a wide range of chemical space around the this compound scaffold. This high-throughput approach to synthesis will be crucial for generating the large datasets needed to train the AI models discussed previously.

Development of Sustainable Synthetic Processes

The chemical industry is undergoing a green revolution, and the synthesis of this compound and its derivatives will be no exception. The development of sustainable synthetic processes is a major focus of future research, aiming to reduce the environmental impact of chemical manufacturing.

A key technology in this area is flow chemistry. nih.govrsc.orgnih.govmdpi.comresearchgate.net Continuous-flow reactors offer significant advantages over traditional batch processing, including improved safety, better reaction control, and higher yields. nih.govmdpi.com This technology is particularly well-suited for the synthesis of pyrazoles, enabling reactions to be performed at elevated temperatures and pressures safely and efficiently. nih.gov The adoption of flow chemistry can lead to more sustainable processes by minimizing solvent usage, reducing waste generation, and improving energy efficiency. nih.gov The development of practical and high-yielding methods for creating functionalized pyrazoles in flow reactors is an active area of research that will directly impact the future production of this compound-based compounds. enamine.net

Multifunctional Material Development

Beyond its therapeutic potential, the this compound scaffold is a promising building block for the development of advanced multifunctional materials. A particularly exciting area of research is the incorporation of pyrazole-based ligands into Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net

MOFs are highly porous materials with a wide range of potential applications, including gas storage and separation, catalysis, and sensing. researchgate.netunt.edu The specific chemical properties of the pyrazole ring can be leveraged to create MOFs with tailored functionalities. For example, pyrazolate-based MOFs have been investigated for their ability to selectively capture carbon dioxide and for their potential use in iodine capture from aqueous solutions, a critical challenge in nuclear waste management. rsc.orgrsc.org The development of novel MOFs incorporating the this compound structure could lead to materials with unique and valuable properties for a variety of industrial and environmental applications. researchgate.net

Addressing Specific Challenges in Therapeutic Applications

While pyrazole derivatives have shown great promise in various therapeutic areas, several challenges remain. Future research will need to focus on addressing these specific hurdles to translate promising compounds into effective clinical treatments. One of the most significant challenges in modern medicine is the rise of drug resistance, both in infectious diseases and in cancer. nih.govnih.govmdpi.com

Researchers are actively investigating strategies to overcome drug resistance, and pyrazole-based compounds could play a crucial role. This may involve designing derivatives that inhibit alternative signaling pathways in cancer cells or that are less susceptible to efflux pumps, a common mechanism of resistance. nih.govmdpi.com In the context of infectious diseases, pyrazole derivatives are being explored for their potential to combat drug-resistant bacteria. Understanding the mechanisms of resistance and designing molecules that can circumvent them will be a key focus of future therapeutic development based on the this compound scaffold.

Bridging Experimental and Computational Studies

The future of research into this compound will be characterized by a deep and synergistic integration of experimental and computational approaches. nih.govresearchgate.netresearchgate.netnih.gov This integrated workflow will create a powerful feedback loop, where computational predictions guide experimental work, and experimental results refine and improve computational models.

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-3-t-butylpyrazole, and how can reaction conditions be optimized?

The synthesis of this compound (CAS 141665-16-9) typically involves condensation reactions. A general approach includes reacting substituted hydrazines with β-diketones or propenones under acidic or basic conditions . For example, hydrazine derivatives can be condensed with tert-butyl-substituted ketones to form the pyrazole ring. Optimization may involve adjusting reaction temperature (e.g., reflux in ethanol) and stoichiometry to enhance regioselectivity and yield. Characterization via NMR and mass spectrometry is critical to confirm product purity and structure .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and tert-butyl group integration .
  • LC-MS/HPLC : For assessing purity and detecting byproducts, especially when scaling up reactions .
  • FT-IR : To identify functional groups like C-H stretches in the pyrazole ring and tert-butyl moiety .
    Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) ensures accurate interpretation .

Q. How can researchers address solubility challenges during experimental workflows?

this compound’s solubility depends on the tert-butyl group’s steric effects. Polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane) are often effective. For aqueous systems, co-solvents like ethanol or surfactants may improve dispersion . Pre-screening solubility via UV-Vis spectroscopy in varying solvents is advised .

Q. What safety protocols are essential when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard classifications (e.g., GHS codes) . Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers away from oxidizers. Thermal stability should be assessed via differential scanning calorimetry (DSC) to prevent decomposition risks .

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole ring formation?

Regioselectivity in pyrazole synthesis is influenced by electronic and steric factors. For this compound, the tert-butyl group’s bulk directs substitution to the less hindered position. Computational methods (e.g., DFT) can predict regiochemical outcomes by analyzing transition-state energies . Experimental validation via X-ray crystallography (as in related pyrazole derivatives ) confirms structural assignments.

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Discrepancies in pharmacological studies (e.g., analgesic vs. anti-inflammatory efficacy) may arise from assay conditions or compound stability. Mitigation strategies include:

  • Dose-Response Curves : To establish activity thresholds and minimize false positives/negatives .
  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation to ensure observed activity is intrinsic .
  • Structural Analog Screening : Compare with analogs (e.g., 1-Methyl-1H-pyrazole-3-carboxylic acid ) to identify critical pharmacophores.

Q. How can computational modeling enhance the design of this compound derivatives?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for target applications (e.g., catalysis or ligand design) . Molecular docking studies with protein targets (e.g., COX-2 for anti-inflammatory activity) can prioritize synthetic targets .

Q. What advanced analytical methods differentiate structural isomers or tautomers?

  • X-ray Crystallography : Resolves tautomeric forms (e.g., 3-methyl vs. 5-methyl pyrazole isomers) .
  • Dynamic NMR : Detects tautomerization in solution by monitoring temperature-dependent chemical shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas, distinguishing isomers with identical nominal masses .

Q. How can thermal degradation pathways be analyzed for stability studies?

Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies decomposition products. For this compound, the tert-butyl group may undergo elimination under high heat, forming volatile alkenes . Computational pyrolysis simulations (e.g., using ReaxFF) model bond-breaking sequences .

Q. What methodologies validate the compound’s role in coordination chemistry or material science?

  • Single-Crystal XRD : Determines metal-ligand binding modes in complexes .
  • Cyclic Voltammetry : Assesses redox activity for applications in electrocatalysis .
  • Surface Adsorption Studies : Use techniques like XPS or AFM to evaluate interactions with nanomaterials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-t-butylpyrazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-t-butylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.